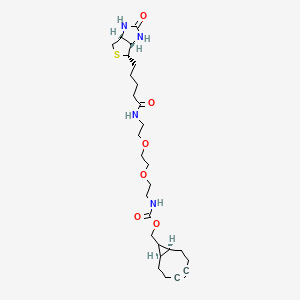
2,6-Dinonylnaphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinonylnaphthalene-1,5-disulfonic acid is an aromatic sulfonic acid known for its hydrophobic nature. It is commonly used as a dopant for conducting polymers and as a hydrophobic acid catalyst for amino cross-linked coatings . The compound is characterized by its molecular formula C28H44O6S2 and a molecular weight of 540.78 g/mol .
Preparation Methods
The synthesis of 2,6-Dinonylnaphthalene-1,5-disulfonic acid involves the sulfonation of dinonylnaphthalene. The process typically includes the reaction of naphthalene with nonene to yield diisononylnaphthalene, which then undergoes sulfonation . Industrial production methods often involve the use of nonpolar solvents and careful control of reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
2,6-Dinonylnaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the naphthalene core.
Common reagents used in these reactions include sulfuric acid for sulfonation and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include sulfonate salts and substituted naphthalene derivatives .
Scientific Research Applications
2,6-Dinonylnaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dinonylnaphthalene-1,5-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with metal ions, facilitating phase-transfer catalysis and metal extraction processes . The hydrophobic nature of the compound also allows it to interact with nonpolar solvents and substrates, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
2,6-Dinonylnaphthalene-1,5-disulfonic acid can be compared with other similar compounds such as:
Dinonylnaphthalene-4-sulfonic acid: Another isomer with similar properties but different sulfonation positions.
Naphthalene-2,6-disulfonic acid: A compound with similar sulfonic acid groups but different alkyl chain lengths.
The uniqueness of this compound lies in its specific sulfonation pattern and the presence of long nonyl chains, which contribute to its hydrophobicity and effectiveness in various applications .
Properties
Molecular Formula |
C28H44O6S2 |
|---|---|
Molecular Weight |
540.8 g/mol |
IUPAC Name |
2,6-di(nonyl)naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-21-26-25(27(23)35(29,30)31)22-20-24(28(26)36(32,33)34)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34) |
InChI Key |
KVOYCYJHAKSFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C2=C(C=C1)C(=C(C=C2)CCCCCCCCC)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)


![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)





butanoic acid](/img/structure/B12055665.png)


